![molecular formula C23H41NO4 B14234591 N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide CAS No. 258348-94-6](/img/structure/B14234591.png)
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fatty amides, which are derivatives of fatty acids. This compound is characterized by the presence of an oxan-3-yl group attached to an octadecanamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide typically involves the reaction of octadecanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the production process.
化学反応の分析
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
作用機序
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the expression of pro-inflammatory cytokines and transcription factors, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
N-[(3S)-2,6-dioxooxan-3-yl]dodecanamide: A similar compound with a shorter carbon chain.
N-Stearoyl Phytosphingosine: Another fatty amide with similar structural features.
Uniqueness
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is unique due to its specific structural configuration and the presence of the oxan-3-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
258348-94-6 |
|---|---|
分子式 |
C23H41NO4 |
分子量 |
395.6 g/mol |
IUPAC名 |
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide |
InChI |
InChI=1S/C23H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20-18-19-22(26)28-23(20)27/h20H,2-19H2,1H3,(H,24,25)/t20-/m0/s1 |
InChIキー |
XVSALFUUJHPYLW-FQEVSTJZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)OC1=O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


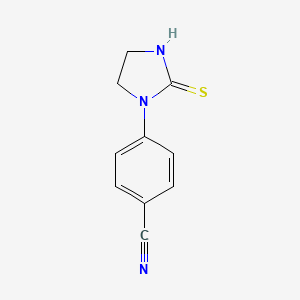
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

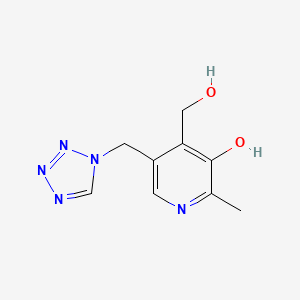
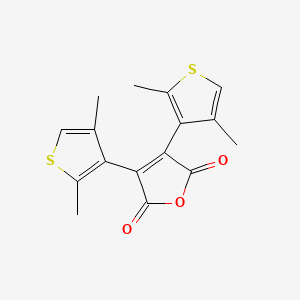
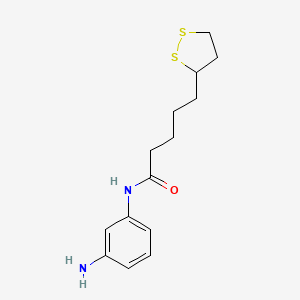

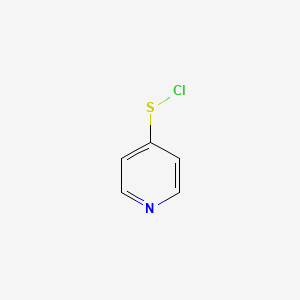
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
